molecular formula C27H36N6O7 B14885151 Alkyne-PEG5-SNAP

Alkyne-PEG5-SNAP

Cat. No.: B14885151
M. Wt: 556.6 g/mol
InChI Key: DRDQOLYRBKZPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Alkyne-PEG5-SNAP is synthesized through a series of chemical reactions involving the conjugation of benzylguanine with an alkyne-PEG5 linker. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Alkyne-PEG5-SNAP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Alkyne-PEG5-SNAP exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alkyne-PEG5-SNAP is unique due to its optimal PEG linker length, which provides a balance between solubility and reactivity. This makes it highly suitable for various conjugation reactions and applications in different fields .

Properties

Molecular Formula

C27H36N6O7

Molecular Weight

556.6 g/mol

IUPAC Name

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C27H36N6O7/c1-2-8-35-10-12-37-14-16-39-17-15-38-13-11-36-9-7-23(34)29-18-21-3-5-22(6-4-21)19-40-26-24-25(31-20-30-24)32-27(28)33-26/h1,3-6,20H,7-19H2,(H,29,34)(H3,28,30,31,32,33)

InChI Key

DRDQOLYRBKZPKT-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N

Origin of Product

United States

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